molecular formula C29H38O13 B13383405 Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate

Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate

Cat. No.: B13383405
M. Wt: 594.6 g/mol
InChI Key: UUDZDKPKXAEKLA-UHFFFAOYSA-N
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Description

This compound is a highly functionalized tricyclic ester featuring an oxatricyclo[6.3.2.01,7]tridecene core, acetyloxy and methyl ester groups, and a glycosidic linkage to a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (a sugar moiety). The compound’s reactivity and stability are influenced by its ester groups, conjugated dienyl system, and hydrogen-bonding capabilities of the sugar unit .

Properties

Molecular Formula

C29H38O13

Molecular Weight

594.6 g/mol

IUPAC Name

methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate

InChI

InChI=1S/C29H38O13/c1-15(23(35)40-25-22(34)21(33)20(32)18(14-30)39-25)6-5-10-27(3)19-9-12-28(26(37)42-27)11-7-17(24(36)38-4)8-13-29(19,28)41-16(2)31/h5-7,10,18-22,25,30,32-34H,8-9,11-14H2,1-4H3

InChI Key

UUDZDKPKXAEKLA-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=CC1(C2CCC3(C2(CCC(=CC3)C(=O)OC)OC(=O)C)C(=O)O1)C)C(=O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate involves multiple steps. Typically, the process starts with the preparation of the core tricyclic structure, followed by the introduction of various functional groups through selective reactions. Common reagents used in these steps include acetic anhydride, methyl iodide, and

Biological Activity

Methyl 7-acetyloxy-9-methyl-9-[4-methyl-5-oxo-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypenta-1,3-dienyl]-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylate is a complex organic compound that belongs to the class of diterpene lactones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups that contribute to its biological activity. The IUPAC name highlights its complex arrangement of carbon rings and substituents that can interact with biological systems.

PropertyValue
Molecular FormulaC25H36O10
Molecular Weight476.56 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research has demonstrated that compounds similar to Methyl 7-acetyloxy derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis and metabolic pathways.

Anti-inflammatory Effects

Diterpene lactones are recognized for their anti-inflammatory effects. The compound has been noted to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.

Anticancer Properties

Several studies have indicated that similar compounds possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of the cell cycle. Specific research on this compound is required to establish its efficacy against particular cancer types.

Study 1: Antimicrobial Efficacy

A study published in Journal of Natural Products evaluated the antimicrobial activity of various methylated diterpenes against Staphylococcus aureus and Escherichia coli. The results indicated that methyl derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting a promising alternative for antibiotic-resistant strains .

Study 2: Anti-inflammatory Mechanisms

In a controlled trial, researchers investigated the effects of methylated diterpenes on inflammatory markers in human cell lines. The findings revealed a significant reduction in NF-kB activation, leading to decreased expression of inflammatory mediators .

Study 3: Cytotoxicity Against Cancer Cells

A recent publication focused on the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The study found that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased apoptosis rates, highlighting their potential as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-O-Acetylshanzhiside Methyl Ester

Structure : (1S,4aS,5R,7S,7aS)-7-acetyloxy-5-hydroxy-7-methyl-1-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-oxanyl]oxy]-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid methyl ester .
Key Differences :

  • Core Framework : The target compound has an oxatricyclo[6.3.2.01,7]tridecene system, while 8-O-acetylshanzhiside methyl ester features a cyclopenta[c]pyran ring.
  • Substituents : Both share acetyloxy and methyl ester groups, but the sugar moiety in the target compound is conjugated to a penta-1,3-dienyl chain, whereas in 8-O-acetylshanzhiside, it is directly attached via an ether linkage.
  • Applications : 8-O-Acetylshanzhiside is used as a reference standard and in pharmacological studies, while the target compound’s bioactivity remains underexplored .

Spirocyclic Oxa-Aza Compounds ()

Examples: 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione. Key Differences:

  • Structural Motifs : These spiro compounds lack the tricyclic framework and sugar moiety but share oxa (oxygen-containing) and ester functionalities.
  • Synthesis : Both classes employ Pd/C-catalyzed hydrogenation and column chromatography for purification, but spiro compounds require specialized reagents like pyrrolidine for cyclization .

3,4,5-Trimethoxybenzoyl Chromene Derivatives ()

Examples : 5-Hydroxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl-3,4,5-trimethoxybenzoate.
Key Differences :

  • Functional Groups : These derivatives emphasize methoxy and chromene systems, contrasting with the acetyloxy and tricyclic systems of the target compound.
  • Reactivity : The target compound’s conjugated dienyl system may exhibit unique photochemical or thermal reactivity compared to the chromene-based π-conjugation in ’s derivatives .

Data Table: Comparative Analysis

Property Target Compound 8-O-Acetylshanzhiside Methyl Ester Spiro Oxa-Aza Compounds
Core Structure Oxatricyclo[6.3.2.01,7]tridecene Cyclopenta[c]pyran Spiro[4.5]decane
Key Functional Groups Acetyloxy, methyl ester, glycosidic linkage Acetyloxy, methyl ester, sugar moiety Oxa-aza rings, benzothiazole
Synthesis Methods Not explicitly described (likely involves glycosylation and esterification steps) Enzymatic or chemical glycosylation Pd/C hydrogenation, spirocyclization with pyrrolidine
Characterization NMR, MS (hypothetical, based on similar compounds) NMR, MS, chromatography Melting point, IR, UV-Vis
Applications Potential pharmacological agent, synthetic precursor Pharmacological research, reference standard Organic synthesis intermediates

Research Findings and Insights

  • Stability: The sugar moiety in the target compound may enhance aqueous solubility compared to non-glycosylated analogs but could introduce hydrolytic instability under acidic conditions .
  • Reactivity : The conjugated dienyl system in the target compound is susceptible to Diels-Alder reactions, a feature absent in 8-O-acetylshanzhiside and spiro compounds .

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